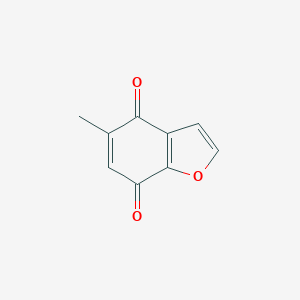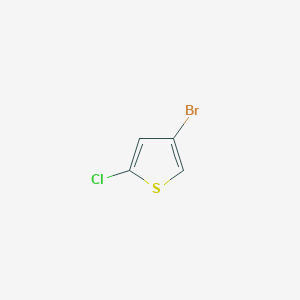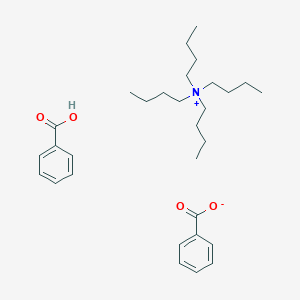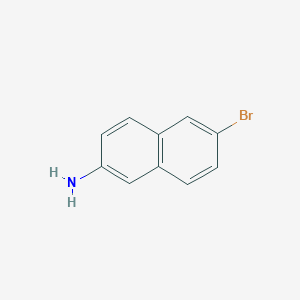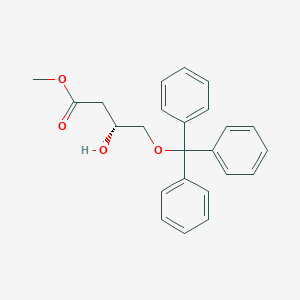
(R)-Methyl 3-hydroxy-4-(trityloxy)butanoate
概要
説明
®-Methyl 3-hydroxy-4-(trityloxy)butanoate is an organic compound with the molecular formula C24H24O4 It is a derivative of butanoic acid and features a trityloxy group, which is a triphenylmethoxy substituent, attached to the butanoate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 3-hydroxy-4-(trityloxy)butanoate typically involves the esterification of ®-3-hydroxy-4-(trityloxy)butanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an inert atmosphere to prevent oxidation and ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of ®-Methyl 3-hydroxy-4-(trityloxy)butanoate may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-purity starting materials and stringent control of reaction parameters, such as temperature and pressure, are crucial to achieving high-quality product.
化学反応の分析
Types of Reactions
®-Methyl 3-hydroxy-4-(trityloxy)butanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trityloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Nucleophiles like sodium methoxide in methanol under reflux.
Major Products Formed
Oxidation: ®-Methyl 3-oxo-4-(trityloxy)butanoate.
Reduction: ®-Methyl 3-hydroxy-4-(trityloxy)butanol.
Substitution: Various substituted butanoates depending on the nucleophile used.
科学的研究の応用
®-Methyl 3-hydroxy-4-(trityloxy)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-Methyl 3-hydroxy-4-(trityloxy)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The trityloxy group can enhance the compound’s stability and facilitate its binding to target molecules, thereby modulating biochemical pathways and exerting its effects.
類似化合物との比較
Similar Compounds
Methyl 3-hydroxy-4-(trityloxy)butanoate: Lacks the ®-configuration, which may affect its stereochemical interactions.
Ethyl 3-hydroxy-4-(trityloxy)butanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 3-hydroxy-4-(phenylmethoxy)butanoate: Features a phenylmethoxy group instead of a trityloxy group.
Uniqueness
®-Methyl 3-hydroxy-4-(trityloxy)butanoate is unique due to its specific ®-configuration and the presence of the trityloxy group, which confer distinct stereochemical properties and reactivity compared to similar compounds. These features make it valuable in stereoselective synthesis and applications requiring precise molecular interactions.
特性
IUPAC Name |
methyl (3R)-3-hydroxy-4-trityloxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O4/c1-27-23(26)17-22(25)18-28-24(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22,25H,17-18H2,1H3/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIXPBJBTPYBQH-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

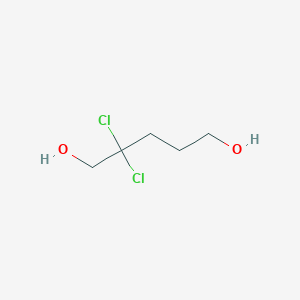
![8-Chloro-6,7-difluoro-1-[(1S,2R)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid](/img/structure/B125356.png)
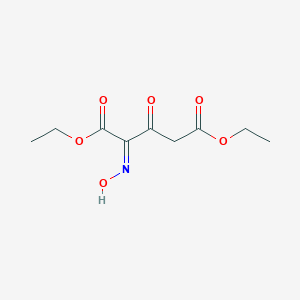

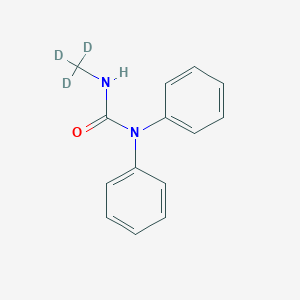
![4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B125375.png)
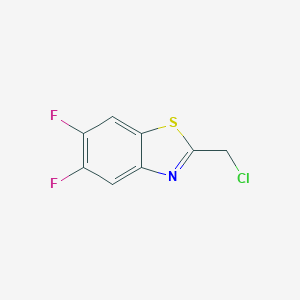
![5-(3-Chloropropyl)-5H-dibenzo[b,f]azepine](/img/structure/B125378.png)
